molecular formula C12H16N2O2S B5665449 1-(2-thienylacetyl)-4-piperidinecarboxamide

1-(2-thienylacetyl)-4-piperidinecarboxamide

Cat. No. B5665449
M. Wt: 252.33 g/mol
InChI Key: WBWCLSDBZOUQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-thienylacetyl)-4-piperidinecarboxamide is a chemical compound with potential applications in pharmaceuticals and organic chemistry. Its synthesis, molecular structure, chemical reactions, and properties have been explored to understand its utility and functionality.

Synthesis Analysis

Synthetic methods for piperidine derivatives, including those similar to 1-(2-thienylacetyl)-4-piperidinecarboxamide, often involve domino reactions or multi-component synthesis strategies. For instance, a domino reaction based on arylaldehydes and 1-acetylcyclopropanecarboxamides enables the synthesis of complex piperidine-2,4-diones under mild conditions (Liu et al., 2010). Additionally, synthetic analgesics research indicates the preparation of piperidine derivatives through different synthetic approaches, highlighting the versatility of these compounds (Van Daele et al., 1976).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 1-(2-thienylacetyl)-4-piperidinecarboxamide, is critical in determining their chemical behavior and potential applications. Studies on novel piperidine derivatives for anti-acetylcholinesterase activity emphasize the role of substituents on the molecular structure and activity (Sugimoto et al., 1990).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, contributing to their wide range of applications. For example, l-Piperazine-2-carboxylic acid derived N-formamides serve as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, demonstrating the chemical versatility of these compounds (Wang et al., 2006).

Physical Properties Analysis

The physical properties of 1-(2-thienylacetyl)-4-piperidinecarboxamide and related compounds, such as solubility, melting point, and crystal structure, are essential for their practical applications. Crystal engineering studies provide insights into the hydrogen-bond association and polymorphism, which are crucial for designing materials with desired physical properties (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for the application of piperidine derivatives. Research on inhibitors of farnesyl protein transferase illustrates the exploration of chemical properties to design molecules with specific biological activities (Mallams et al., 1998).

Safety and Hazards

The safety data sheet for “2-Thienylacetyl chloride”, a related compound, indicates that it causes severe skin burns and eye damage .

properties

IUPAC Name

1-(2-thiophen-2-ylacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c13-12(16)9-3-5-14(6-4-9)11(15)8-10-2-1-7-17-10/h1-2,7,9H,3-6,8H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWCLSDBZOUQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.